molecular formula C6H11ClN2O B6183121 (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride CAS No. 2624108-59-2

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride

Cat. No.: B6183121
CAS No.: 2624108-59-2
M. Wt: 162.62 g/mol
InChI Key: ZWEJRPZWECKAAK-JBUOLDKXSA-N
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Description

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group would yield an alcohol, while substitution reactions could introduce various functional groups at the nitrogen atoms.

Scientific Research Applications

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride is unique due to its specific arrangement of nitrogen atoms and the ketone group within the bicyclic structure. This configuration imparts distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

2624108-59-2

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

(1S,5R)-3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H/t4-,5+;/m1./s1

InChI Key

ZWEJRPZWECKAAK-JBUOLDKXSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NC[C@@H]1N2.Cl

Canonical SMILES

C1CC2C(=O)NCC1N2.Cl

Purity

95

Origin of Product

United States

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